4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one
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Overview
Description
4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one is a complex organic compound that features a thiomorpholine ring substituted with a fluorophenyl-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one typically involves multiple steps:
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a dihaloalkane with a thiol, followed by cyclization.
Final Coupling: The final step involves coupling the fluorophenyl-pyridine moiety with the thiomorpholine ring under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interaction of fluorophenyl-pyridine derivatives with biological macromolecules.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridine and thiomorpholine rings can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Fluorophenyl)pyridine-3-boronic acid pinacol ester
- 2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyridine
Uniqueness
4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one is unique due to its combination of a fluorophenyl-pyridine moiety with a thiomorpholine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
918145-58-1 |
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Molecular Formula |
C18H19FN2OS |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[3-[6-(4-fluorophenyl)pyridin-3-yl]propyl]thiomorpholin-3-one |
InChI |
InChI=1S/C18H19FN2OS/c19-16-6-4-15(5-7-16)17-8-3-14(12-20-17)2-1-9-21-10-11-23-13-18(21)22/h3-8,12H,1-2,9-11,13H2 |
InChI Key |
NZHVDRPPZAJBHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(=O)N1CCCC2=CN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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